molecular formula C19H11F3N4O B2745344 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile CAS No. 861208-18-6

5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile

Cat. No. B2745344
CAS RN: 861208-18-6
M. Wt: 368.319
InChI Key:
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Description

5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is a chemical compound with the molecular formula C19H11F3N4O and a molecular weight of 368.31 . It is available for purchase from various scientific suppliers .

Scientific Research Applications

Synthesis and Chemical Transformations

The chemical compound 5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile is part of a broader class of compounds that have been studied for their unique properties and potential applications in various fields of research. One key area of study involves the synthesis and chemical transformations of related quinazoline derivatives. For instance, benzo[4,5]imidazo[1,2-c]quinazoline-6-carbonitriles have been prepared through new synthetic routes, demonstrating the versatility of these compounds in chemical synthesis (Mirallai & Koutentis, 2015). This research underscores the ongoing interest in developing novel synthetic methods for complex quinazoline derivatives.

Photovoltaic and Electronic Applications

The photovoltaic properties of certain quinazoline derivatives have also been explored, highlighting their potential applications in organic–inorganic photodiode fabrication. Studies on 4H-pyrano[3,2-c]quinoline derivatives, for example, have shown that they possess rectification behavior and photovoltaic properties, making them suitable for use in photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016). This research area is particularly promising for the development of new materials for solar energy conversion and electronic devices.

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of novel quinazoline derivatives have also been a significant area of research. Compounds within this chemical family have been synthesized and tested for their potential as antimicrobial agents, indicating the versatility of quinazoline derivatives in medicinal chemistry (Al‐Azmi & Mahmoud, 2020). This suggests potential applications in developing new antimicrobial drugs or agents.

Molecular Structure and Spectroscopic Characterization

The investigation of the molecular structure and spectroscopic properties of quinazoline derivatives has provided valuable insights into their chemical behavior and potential applications. For example, DFT and TD-DFT/PCM calculations have been used to study the molecular structure, spectroscopic characterization, and NLO properties of certain quinazoline dyes, contributing to a deeper understanding of their physical and chemical properties (Wazzan, Al-Qurashi, & Faidallah, 2016). This research is crucial for the design and development of new materials with specific optical or electronic properties.

Antioxidant and Antiviral Properties

Recent studies have also focused on the synthesis of quinazoline derivatives with potent antioxidant and antiviral activities, showcasing the potential of these compounds in therapeutic applications. The antioxidant activity of novel pyrimidine-containing heterocycles, for instance, has been evaluated, with many synthesized compounds showing potent antioxidant activity (Salem & Errayes, 2016). Additionally, certain quinazoline derivatives have exhibited significant antiviral activity, highlighting their potential as antiviral agents (Faidallah, Khan, & Asiri, 2012).

properties

IUPAC Name

5-oxo-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[1,5-a]quinazoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F3N4O/c20-19(21,22)14-5-3-4-12(8-14)11-25-17-13(9-23)10-24-26(17)16-7-2-1-6-15(16)18(25)27/h1-8,10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVCTQZSYXEYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=C(C=NN23)C#N)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-4-[3-(trifluoromethyl)benzyl]-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile

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